molecular formula C26H26BrNO6 B12472725 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12472725
M. Wt: 528.4 g/mol
InChI Key: QUPFHZLMJSSWFN-UHFFFAOYSA-N
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Description

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a carbonyl group, and a pyrrolidine ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the bromophenyl group and the coupling of the pyrrolidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the bromophenyl group and the pyrrolidine ring distinguishes it from other similar compounds, providing unique reactivity and biological activity .

Properties

Molecular Formula

C26H26BrNO6

Molecular Weight

528.4 g/mol

IUPAC Name

[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H26BrNO6/c27-20-10-6-18(7-11-20)26(32)34-22-12-8-17(9-13-22)23(29)16-33-25(31)19-14-24(30)28(15-19)21-4-2-1-3-5-21/h6-13,19,21H,1-5,14-16H2

InChI Key

QUPFHZLMJSSWFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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